3-Chloro-6-(piperidin-4-yl)pyridazine
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Overview
Description
3-Chloro-6-(piperidin-4-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position and a piperidin-4-yl group at the 6-position. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(piperidin-4-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.
Substitution with Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(piperidin-4-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperidine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as pyridazine N-oxides.
Reduction: Formation of reduced derivatives such as dihydropyridazines.
Substitution: Formation of substituted pyridazines with various functional groups.
Scientific Research Applications
3-Chloro-6-(piperidin-4-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceuticals with potential activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(piperidin-4-yl)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of biological pathways. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
3-Chloro-6-(piperidin-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-4-yl group enhances its potential interactions with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-chloro-6-piperidin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERFBRHPXQUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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